molecular formula C16H15NO3S B10807787 N-isopropyl-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide

N-isopropyl-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide

Cat. No.: B10807787
M. Wt: 301.4 g/mol
InChI Key: GBGCQNCXQMNMQA-UHFFFAOYSA-N
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Description

WAY-332616 is a chemical compound known for its role as an inhibitor of pyruvate kinase . Pyruvate kinase is an enzyme involved in glycolysis, the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of adenosine triphosphate. The inhibition of pyruvate kinase by WAY-332616 can have significant implications in various biochemical and medical research fields.

Preparation Methods

The synthesis of WAY-332616 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by functional group modifications to achieve the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistent quality .

Chemical Reactions Analysis

WAY-332616 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

WAY-332616 has several scientific research applications:

Mechanism of Action

WAY-332616 exerts its effects by inhibiting pyruvate kinase, thereby disrupting the glycolytic pathway. This inhibition leads to a decrease in the production of adenosine triphosphate, which is essential for various cellular processes. The molecular targets and pathways involved include the binding of WAY-332616 to the active site of pyruvate kinase, preventing its normal function .

Comparison with Similar Compounds

WAY-332616 is unique in its specific inhibition of pyruvate kinase. Similar compounds include:

Properties

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

8-methyl-4-oxo-N-propan-2-ylthieno[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C16H15NO3S/c1-8(2)17-15(18)13-7-11-14(21-13)10-6-9(3)4-5-12(10)20-16(11)19/h4-8H,1-3H3,(H,17,18)

InChI Key

GBGCQNCXQMNMQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2SC(=C3)C(=O)NC(C)C

Origin of Product

United States

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